Decyl 12-hydroxyoctadecanoate

Description

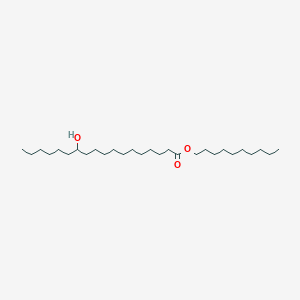

Decyl 12-hydroxyoctadecanoate is a fatty acid ester derived from 12-hydroxyoctadecanoic acid (12-hydroxystearic acid) and decyl alcohol. The molecule consists of a 12-hydroxyl group on an 18-carbon chain (octadecanoate) esterified with a decyl (C₁₀H₂₁) group. Such esters are typically utilized in industrial applications, including lubricants, cosmetics, and surfactants, due to their amphiphilic properties and stability .

Properties

CAS No. |

213965-26-5 |

|---|---|

Molecular Formula |

C28H56O3 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

decyl 12-hydroxyoctadecanoate |

InChI |

InChI=1S/C28H56O3/c1-3-5-7-9-10-15-18-22-26-31-28(30)25-21-17-14-12-11-13-16-20-24-27(29)23-19-8-6-4-2/h27,29H,3-26H2,1-2H3 |

InChI Key |

INFXSLKKJUZWDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with decanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of zeolite catalysts has also been explored to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Decyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Acid or base catalysts can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters.

Scientific Research Applications

Decyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential as a biocompatible lubricant in medical devices.

Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.

Industry: Utilized in the formulation of biolubricants, cosmetics, and personal care products

Mechanism of Action

The mechanism of action of decyl 12-hydroxyoctadecanoate largely depends on its application. In biolubricants, it acts by forming a stable film on surfaces, reducing friction and wear. In drug delivery systems, it can enhance the solubility and stability of active pharmaceutical ingredients, facilitating their controlled release.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares Decyl 12-hydroxyoctadecanoate with structurally related esters and salts of 12-hydroxyoctadecanoic acid:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound* | C₂₈H₅₆O₃ | 456.7 | Not reported | C₁₀ alkyl chain; hydroxyl at C12 position |

| Methyl 12-hydroxyoctadecanoate | C₁₉H₃₈O₃ | 314.5 | 141-23-1 | Methyl ester; solid at room temperature |

| 2-Hydroxyethyl 12-hydroxyoctadecanoate | C₂₀H₄₀O₄ | 344.5 | 102725-12-2 | Hydroxyethyl group; surfactant properties |

| Lithium 12-hydroxyoctadecanoate | C₁₈H₃₅LiO₃ | 306.3 | 93893-40-4 | Lithium salt; high thermal stability |

| 2-Hydroxyhexacosyl 12-hydroxyoctadecanoate | C₄₄H₈₈O₄ | 681.2 | 93840-69-8 | Long C₂₆ alkyl chain; wax-like properties |

*Inferred from structural analogs.

Physical and Chemical Properties

- This compound: Likely a viscous liquid or semi-solid due to its long alkyl chain (C₁₀), offering enhanced solubility in non-polar solvents compared to shorter-chain esters .

- Methyl 12-hydroxyoctadecanoate: Solid at room temperature (mp ~50–60°C), used as a reference standard in analytical chemistry due to high purity (>98%) .

- 2-Hydroxyethyl 12-hydroxyoctadecanoate: Known commercially as Solutol HS 15, this compound is a nonionic surfactant with a hydrophilic-lipophilic balance (HLB) suitable for pharmaceutical formulations .

- Lithium 12-hydroxyoctadecanoate: A metal soap with exceptional thickening properties in greases and high-temperature lubricants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.